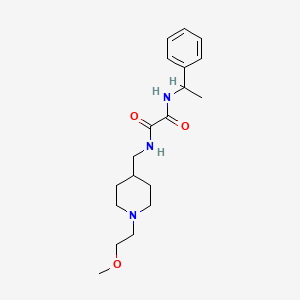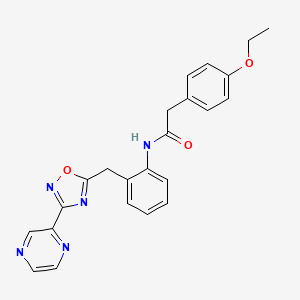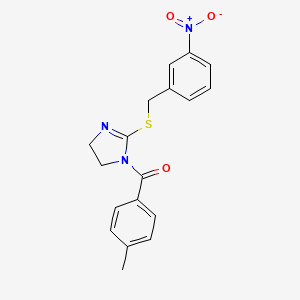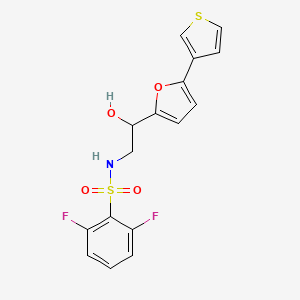
N1-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-N2-(1-phenylethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains a piperidine ring and an oxalamide group. Piperidine is a common motif in many pharmaceuticals and natural products, and oxalamide is a functional group that appears in various chemical contexts .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a piperidine ring, which is a six-membered ring with one nitrogen atom, and an oxalamide group, which consists of a carbonyl (C=O) group attached to two amide (NH2) groups .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the piperidine ring and the oxalamide group. The nitrogen in the piperidine ring could act as a nucleophile in reactions, and the carbonyl group in the oxalamide could be susceptible to nucleophilic attack .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its degree of solubility, melting point, boiling point, and stability under various conditions would need to be determined experimentally .Scientific Research Applications
Sigma Receptor Binding and Antiproliferative Activity
Research on derivatives of methylpiperidines, including those with modifications on the piperidine ring similar to N1-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-N2-(1-phenylethyl)oxalamide, has demonstrated significant sigma-subtype affinities and selectivities. These compounds exhibit potent sigma(1) ligand properties and have shown antiproliferative activity in rat C6 glioma cells, suggesting potential applications in tumor research and therapy (Berardi et al., 2005).
Orexin Receptor Mechanisms in Compulsive Food Consumption
Another study explored the effects of specific receptor antagonists on binge eating in female rats, indicating the role of orexin receptors in compulsive food consumption. This research could suggest potential applications of similar compounds in studying and potentially treating eating disorders with a compulsive component (Piccoli et al., 2012).
NMDA Receptor Antagonists
Compounds structurally related to N1-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-N2-(1-phenylethyl)oxalamide have been investigated as NR2B-selective NMDA receptor antagonists. Such studies have implications for developing treatments for neurological conditions, indicating the potential of similar compounds in neuropharmacological research (Tewes et al., 2010).
Antagonism of CB1 Cannabinoid Receptor
Research on the molecular interaction of antagonists with the CB1 cannabinoid receptor reveals insights into the structural requirements for binding and antagonism. Studies on piperidine derivatives highlight their potential in developing treatments targeting the endocannabinoid system (Shim et al., 2002).
Antioxidant and Antimicrobial Potential
The synthesis and evaluation of piperidin-4-one oxime esters, sharing core structural similarities with N1-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-N2-(1-phenylethyl)oxalamide, have shown promising antioxidant and antimicrobial activities. This indicates the compound's potential applications in developing new therapeutics with antioxidant and antimicrobial properties (Harini et al., 2014).
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-N'-(1-phenylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O3/c1-15(17-6-4-3-5-7-17)21-19(24)18(23)20-14-16-8-10-22(11-9-16)12-13-25-2/h3-7,15-16H,8-14H2,1-2H3,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URBKBTIAIWYTHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=O)NCC2CCN(CC2)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-N2-(1-phenylethyl)oxalamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-(4-methylbenzyl)-5-phenyl-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2988703.png)

![(Z)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)propionamide](/img/structure/B2988708.png)
![(3Z)-1-benzyl-3-{[(4-methoxyphenyl)amino]methylidene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2988711.png)

![4-[[2-[Ethyl(prop-2-enoyl)amino]acetyl]amino]-1-methylpyrrole-2-carboxamide](/img/structure/B2988717.png)
![4-(6,8-dioxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinazolin-7(6H)-yl)butanoic acid](/img/structure/B2988719.png)
![2-((4-methoxyphenoxy)methyl)-1-propyl-1H-benzo[d]imidazole](/img/structure/B2988720.png)
![1-[[3-(Trifluoromethyl)phenyl]methyl]-2-imidazolecarboxylic acid](/img/structure/B2988721.png)